N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]
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Overview
Description
2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline backbone with thiophene and benzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the thiophene ring: This can be done via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline.
Formation of the amide bond: This step involves the reaction of the quinoline derivative with a benzylamine derivative under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thiophene rings can intercalate with DNA, disrupting its function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE: Lacks the benzyl substituent, which may reduce its bioactivity.
N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE: Lacks the thiophene ring, which may affect its electronic properties.
Uniqueness
2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties, enhancing its potential as a bioactive compound and material science application.
Properties
Molecular Formula |
C38H30N4O2S2 |
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Molecular Weight |
638.8 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-[[3-[[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H30N4O2S2/c1-23-14-16-35(45-23)33-19-29(27-10-3-5-12-31(27)41-33)37(43)39-21-25-8-7-9-26(18-25)22-40-38(44)30-20-34(36-17-15-24(2)46-36)42-32-13-6-4-11-28(30)32/h3-20H,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
HNSMZXSRMFGDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C |
Origin of Product |
United States |
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